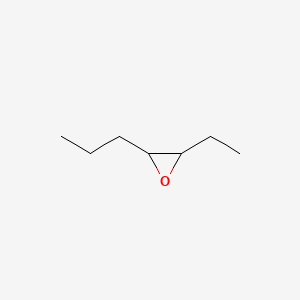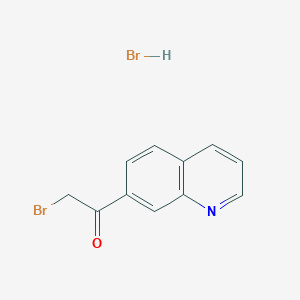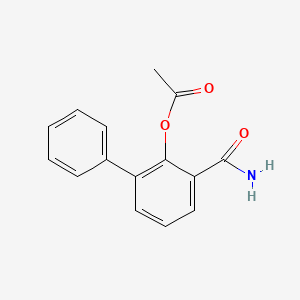
2-Acetoxy-3-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetoxy-3-phenylbenzamide is an organic compound with the molecular formula C15H13NO3. It is a derivative of benzamide, featuring an acetoxy group at the second position and a phenyl group at the third position of the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-3-phenylbenzamide typically involves the acetylation of 3-hydroxy-2-phenylbenzamide. One common method includes the reaction of 3-hydroxy-2-phenylbenzamide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Acetoxy-3-phenylbenzamide can undergo various chemical reactions, including:
Hydrolysis: The acetoxy group can be hydrolyzed to yield 3-hydroxy-2-phenylbenzamide.
Oxidation: The phenyl group can be oxidized to introduce additional functional groups.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 3-Hydroxy-2-phenylbenzamide.
Oxidation: Products depend on the specific oxidizing agent and conditions used.
Substitution: Various substituted benzamides depending on the nucleophile employed.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetoxy-3-phenylbenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and chelate metal ions. Additionally, its antibacterial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
3-Acetoxy-2-methylbenzamide: Similar structure but with a methyl group instead of a phenyl group.
2,3-Dimethoxybenzamide: Features methoxy groups instead of an acetoxy group.
3-Hydroxy-2-phenylbenzamide: Lacks the acetoxy group but retains the phenyl group.
Uniqueness
2-Acetoxy-3-phenylbenzamide is unique due to the presence of both an acetoxy group and a phenyl group on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
63887-49-0 |
|---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
(2-carbamoyl-6-phenylphenyl) acetate |
InChI |
InChI=1S/C15H13NO3/c1-10(17)19-14-12(11-6-3-2-4-7-11)8-5-9-13(14)15(16)18/h2-9H,1H3,(H2,16,18) |
InChI Key |
JTVVOOSCIQPAQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CC=C1C(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


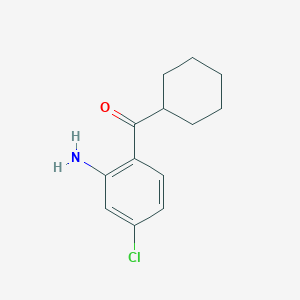

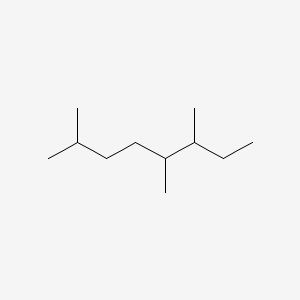
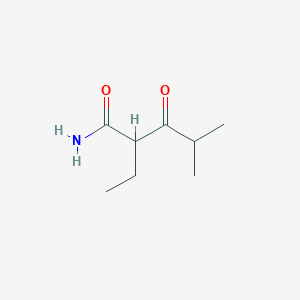

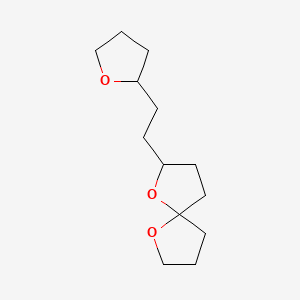
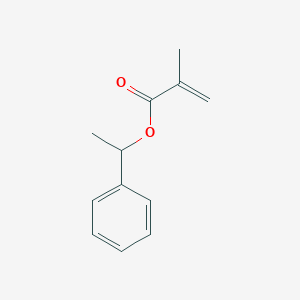
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-11-oxa-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13943608.png)
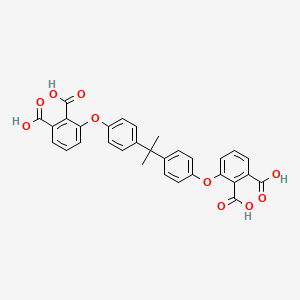
![2-[(Piperidin-1-yl)methyl]piperazine](/img/structure/B13943621.png)
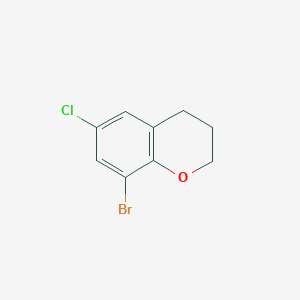
![methyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B13943627.png)
